

solubility of 2-Methyl-6-nitroquinoline in common organic solvents

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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinoline

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An In-Depth Technical Guide to the Solubility of **2-Methyl-6-nitroquinoline** in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-methyl-6-nitroquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation, this document details the theoretical principles governing its dissolution, provides field-proven experimental protocols for accurate solubility determination, and outlines robust analytical methods for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility Profiling

2-Methyl-6-nitroquinoline, also known as 6-nitroquininaldine, belongs to the quinoline class of heterocyclic aromatic compounds.^[1] The presence of the nitro group (a strong electron-withdrawing group) and the methyl group on the quinoline scaffold imparts specific electronic and steric properties that influence its biological activity and physicochemical behavior. In drug discovery and development, solubility is a cornerstone property that dictates a compound's bioavailability, manufacturability, and formulation possibilities. Poor solubility can be a significant impediment, leading to failed clinical trials and costly development delays.

Therefore, a thorough understanding and accurate measurement of the solubility of **2-methyl-6-nitroquinoline** in various organic solvents are paramount for:

- Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
- Formulation Science: Developing stable and effective dosage forms.
- Preclinical Research: Preparing stock solutions for in vitro and in vivo assays.
- Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis.

This guide provides both the theoretical framework and the practical, step-by-step methodologies required to generate a reliable solubility profile for this compound.

Physicochemical Profile of 2-Methyl-6-nitroquinoline

A molecule's inherent physicochemical properties are the primary determinants of its solubility. The key characteristics of **2-methyl-6-nitroquinoline** are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Methyl-6-nitroquinoline**

Property	Value	Source
IUPAC Name	2-methyl-6-nitroquinoline	[2]
Synonyms	6-Nitroquinaldine	[1]
CAS Number	613-30-9	[2][3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	188.18 g/mol	[2][3]
Appearance	White to light yellow/orange crystalline powder	[4]
Melting Point	162-170 °C	[4]
Water Solubility	20.5 µg/mL (at pH 7.4)	[2]
logP (Octanol/Water)	2.451 (Calculated)	[5]

The structure combines a relatively nonpolar bicyclic aromatic system with a polar nitro group and a basic nitrogen atom within the quinoline ring. The calculated LogP of 2.451 suggests a preference for lipophilic environments over aqueous media, which is consistent with its low measured water solubility.[2][5] The melting point is relatively high, indicating strong crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility. The solubility of **2-methyl-6-nitroquinoline** in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

- **Polarity:** The molecule possesses both polar (nitro group, quinoline nitrogen) and nonpolar (aromatic rings, methyl group) regions.
 - **Polar Solvents** (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the nitro group. Alcohols can also act as hydrogen bond donors to the quinoline nitrogen. Good solubility is generally expected in these solvents.
 - **Nonpolar Aprotic Solvents** (e.g., Toluene, Cyclohexane): These solvents will primarily interact with the aromatic core via van der Waals forces. Solubility will depend on how effectively these interactions can disrupt the solute's crystal lattice.
 - **Chlorinated Solvents** (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an effective solvent.[6]
- **Hydrogen Bonding:** The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (e.g., alcohols) are likely to be good solvents.
- **Crystal Lattice Energy:** The high melting point suggests significant energy is required to break apart the crystal structure.[4] The chosen solvent must provide favorable solute-solvent interactions that release enough energy (enthalpy of solvation) to overcome this barrier.

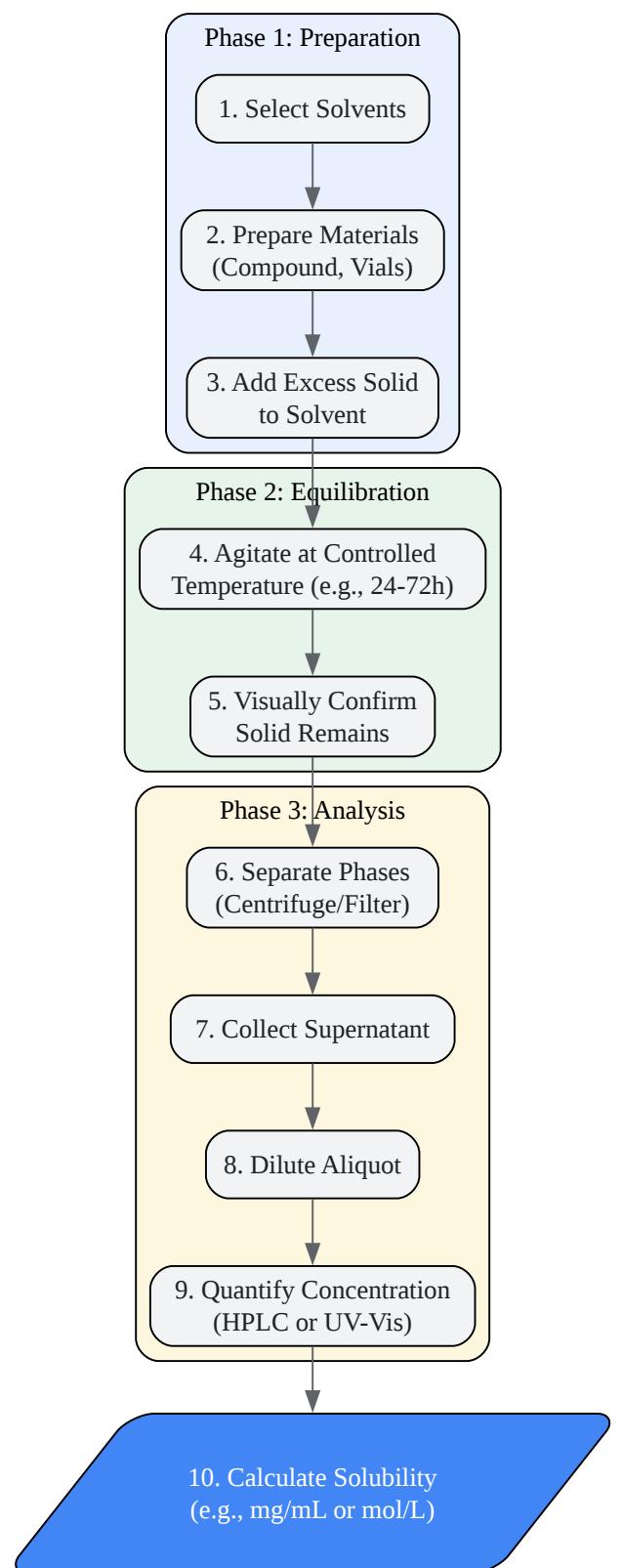
Based on these principles, we can predict a general trend of solubility, which must be confirmed by empirical measurement:

High Solubility:	Dichloromethane, Acetone, Ethyl Acetate
Moderate Solubility:	Ethanol, Methanol, Toluene
Low Solubility:	Cyclohexane, Water

Experimental Workflow for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium solubility method is the gold standard. This involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below is the logical workflow for this process.

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Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The visual confirmation of excess solid at the end of the experiment (Step 5) is a critical control point ensuring that the solution is indeed saturated.

Materials:

- **2-Methyl-6-nitroquinoline** (>98% purity)
- Selected organic solvents (HPLC grade or equivalent)
- 2 mL glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge with appropriate vial holders
- Calibrated pipettes
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- Volumetric flasks for dilutions
- Analytical balance

Procedure:

- Preparation:
 - Add approximately 10-20 mg of **2-methyl-6-nitroquinoline** to a tared 2 mL glass vial. Record the exact mass.
 - Using a calibrated pipette, add 1.0 mL of the selected solvent to the vial. This creates a slurry with a large excess of the solid.
 - Securely cap the vial. Prepare samples in triplicate for each solvent to assess variability.
- Equilibration:

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples at a moderate speed for at least 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.

- Phase Separation:
 - After the equilibration period, allow the vials to stand for 30 minutes to let the bulk of the solid settle.
 - Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.
- Sample Collection and Dilution:
 - Carefully open the vial, ensuring not to disturb the solid pellet.
 - Withdraw an aliquot (e.g., 100 µL) of the clear supernatant. For maximum accuracy, it is recommended to filter this aliquot through a 0.22 µm syringe filter directly into a clean vial to remove any remaining particulates. Causality Note: Filtering prevents undissolved microparticles from being carried over, which would artificially inflate the measured concentration.
 - Perform a precise serial dilution of the supernatant with the same solvent into the concentration range of the analytical method's calibration curve. For example, dilute the 100 µL aliquot into a 10 mL volumetric flask for a 1:100 dilution.
- Confirmation of Saturation:
 - Visually inspect the original sample vial to confirm that a significant amount of undissolved solid remains. If no solid is present, the experiment is invalid for that solvent, and it must be repeated with a greater initial mass of the compound.
- Quantification:
 - Analyze the diluted samples using a validated analytical method as described in Section 5.

Analytical Quantification of 2-Methyl-6-nitroquinoline

Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.^{[7][8]}

Protocol: HPLC-UV Method

Instrumentation & Conditions:

- HPLC System: With UV-Vis Detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid like formic acid may be added to improve peak shape.^[9]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by scanning a standard solution from 190-400 nm to find the wavelength of maximum absorbance (λ_{max}).
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

Procedure:

- Standard Preparation: Prepare a stock solution of **2-methyl-6-nitroquinoline** in the mobile phase. From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the diluted samples.
- Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r^2) > 0.999.
- Sample Analysis: Inject the diluted supernatant samples (from Section 4.1, Step 6).

- Calculation:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.
 - Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Caption: Analytical Quantification Workflow using HPLC.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of **2-Methyl-6-nitroquinoline** at 25 °C

Solvent	Classification	Dielectric Constant	Polarity Index	Solubility (mg/mL)	Solubility (mol/L)
Dichloromethane	Polar Aprotic	9.1	3.1	[Experimental Data]	[Calculated Data]
Acetone	Polar Aprotic	21.0	5.1	[Experimental Data]	[Calculated Data]
Ethyl Acetate	Polar Aprotic	6.0	4.4	[Experimental Data]	[Calculated Data]
Ethanol	Polar Protic	24.6	4.3	[Experimental Data]	[Calculated Data]
Methanol	Polar Protic	32.7	5.1	[Experimental Data]	[Calculated Data]
Toluene	Nonpolar	2.4	2.4	[Experimental Data]	[Calculated Data]
Cyclohexane	Nonpolar	2.0	0.2	[Experimental Data]	[Calculated Data]
Water	Polar Protic	80.1	10.2	0.0205[2]	1.09×10^{-4}

Note: Values for Dielectric Constant and Polarity Index are literature values for the pure solvents and are provided for interpretative context.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. This allows for the development of a predictive understanding that can guide the selection of solvents for future applications without the need for exhaustive empirical screening.

Conclusion

This guide has established a robust framework for understanding and determining the solubility of **2-methyl-6-nitroquinoline**. By combining theoretical principles with a detailed, validated experimental workflow, researchers can confidently generate high-quality solubility data. Such data is indispensable for advancing the development of **2-methyl-6-nitroquinoline**-containing

candidates in pharmaceuticals and other chemical industries. The provided protocols for equilibrium solubility determination and HPLC quantification serve as a reliable foundation for any laboratory engaged in the physical chemistry characterization of novel compounds.

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References

- 1. 2-METHYL-6-NITROQUINOLINE | VSNCHEM [vsnchem.com]
- 2. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 4. 2-Methyl-6-nitroquinoline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 5. 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Dichloromethane | CH₂Cl₂ | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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